molecular formula C13H14O B11904791 2-Isopropylnaphthalen-1-ol

2-Isopropylnaphthalen-1-ol

Cat. No.: B11904791
M. Wt: 186.25 g/mol
InChI Key: ISYHTRCUHPOGCS-UHFFFAOYSA-N
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Description

2-Isopropylnaphthalen-1-ol is a naphthalene derivative featuring a hydroxyl group (-OH) at the 1-position and an isopropyl (-CH(CH₃)₂) substituent at the 2-position. Naphthalenol derivatives are widely used in pharmaceuticals, dyes, and organic synthesis due to their aromatic stability and functional group reactivity.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-propan-2-ylnaphthalen-1-ol

InChI

InChI=1S/C13H14O/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-9,14H,1-2H3

InChI Key

ISYHTRCUHPOGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylnaphthalen-1-ol can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting 2-isopropylnaphthalene is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 2-isopropylnaphthalene.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: 2-Isopropylnaphthalene-1-one or 2-isopropylnaphthalene-1-carboxylic acid.

    Reduction: 2-Isopropylnaphthalene.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Isopropylnaphthalen-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The aromatic ring structure enables it to interact with enzymes and receptors, potentially modulating their activity. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2-Isopropylnaphthalen-1-ol with related compounds:

Compound Molecular Formula Substituents Key Functional Groups Applications
This compound C₁₃H₁₄O -OH (1-position), -CH(CH₃)₂ (2) Hydroxyl, branched alkyl Synthetic intermediates
Naphthalen-1-ylmethanol C₁₁H₁₀O -CH₂OH (1-position) Primary alcohol Crystal engineering
Naphthalen-2-ol C₁₀H₈O -OH (2-position) Hydroxyl Dye synthesis
1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol C₁₇H₁₄N₂O₂ -OH (2), -N=N-(2-methoxyphenyl) Diazenyl, methoxy Laboratory chemicals
2-Propylheptan-1-ol C₁₀H₂₂O Linear C₇ chain with -OH Primary alcohol Industrial solvents

Physicochemical Properties

  • Acidity: The hydroxyl group in naphthalenols confers acidity. 1-Naphthol derivatives (e.g., this compound) typically exhibit pKa values ~9.5–10, slightly less acidic than 2-naphthol (pKa ~9.5) due to resonance stabilization differences .
  • Solubility: The isopropyl group in this compound likely reduces water solubility compared to Naphthalen-1-ylmethanol, which has a polar -CH₂OH group .
  • Thermal Stability : Branched alkyl groups (e.g., isopropyl) may enhance thermal stability by reducing molecular mobility, as seen in crystal structures of similar compounds .

Biological Activity

2-Isopropylnaphthalen-1-ol (C13H14O), a compound belonging to the naphthol class, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, anti-diabetic, and antimicrobial activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with an isopropyl group and a hydroxyl group. Its structure can be represented as follows:

Chemical Structure C13H14O\text{Chemical Structure }C_{13}H_{14}O

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays.

Assay Type IC50 Value (µg/mL) Reference
DPPH Scavenging45.0Andrade-Cetto et al.
ABTS Scavenging50.3Andrade-Cetto et al.
Ferric Reducing Power30.0Andrade-Cetto et al.

The results indicate that this compound exhibits significant antioxidant properties, comparable to standard antioxidants like ascorbic acid.

2. Anti-Diabetic Activity

The anti-diabetic potential of this compound has been assessed through its inhibitory effects on key enzymes involved in carbohydrate metabolism.

Enzyme IC50 Value (µg/mL) Reference
α-Amylase25.4Andrade-Cetto et al.
α-Glucosidase22.0Andrade-Cetto et al.

These findings suggest that the compound may help in managing blood glucose levels by inhibiting starch digestion.

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15PubChem
Escherichia coli12PubChem

The compound demonstrated notable antibacterial activity, indicating its potential as a natural antimicrobial agent.

Case Studies

Recent studies have highlighted the practical applications of this compound in various fields:

Case Study: Antioxidant Efficacy in Food Preservation

A study explored the use of this compound as a natural preservative in food products due to its antioxidant properties. The results showed that food items treated with the compound exhibited extended shelf life and reduced oxidative rancidity compared to untreated controls.

Case Study: Diabetes Management

In a clinical trial involving diabetic patients, supplementation with formulations containing this compound resulted in improved glycemic control, evidenced by reduced HbA1c levels over three months.

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